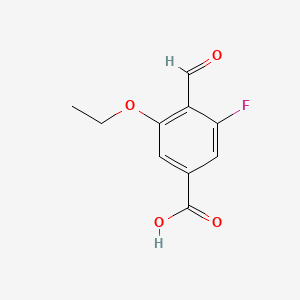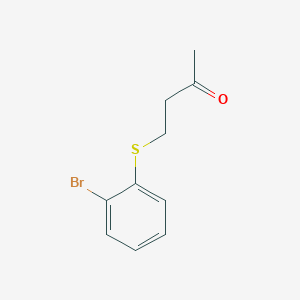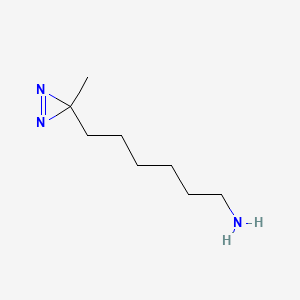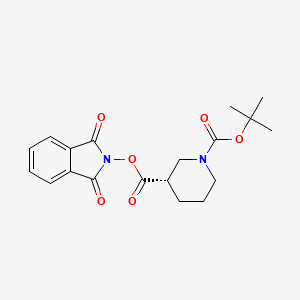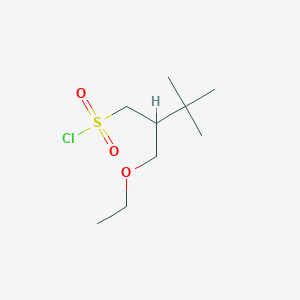![molecular formula C13H18N2O3 B13566983 Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate](/img/structure/B13566983.png)
Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate is a chemical compound widely used in scientific research. Its applications range from drug synthesis to studying enzyme kinetics, owing to its unique properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate typically involves the reaction of benzyl isocyanate with methyl 2-amino-2-methylpropanoate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amides.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and studying reaction mechanisms.
Biology: In enzyme kinetics studies and as a substrate for enzyme-catalyzed reactions.
Medicine: In drug development and synthesis of pharmaceutical intermediates.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the enzyme. It can bind to the active site of the enzyme, blocking substrate access or altering the enzyme’s conformation, thereby affecting its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-{[(benzylcarbamoyl)methyl]amino}acetate
- Methyl 2-{[(benzylcarbamoyl)methyl]amino}propanoate
Uniqueness
Methyl 2-[(benzylcarbamoyl)amino]-2-methylpropanoate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C13H18N2O3 |
|---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
methyl 2-(benzylcarbamoylamino)-2-methylpropanoate |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,11(16)18-3)15-12(17)14-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H2,14,15,17) |
InChI-Schlüssel |
LFFLPXQMLMNHNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OC)NC(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B13566900.png)
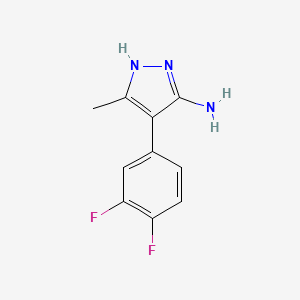

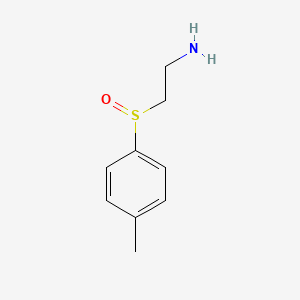


![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)

